4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
This compound is a 1,3-oxazole derivative featuring a 4-chlorobenzenesulfonyl group at position 4, a dimethylamine substituent at position 5, and a thiophen-2-yl moiety at position 2. Its structural complexity combines sulfonamide, heterocyclic, and aromatic components, which are common in bioactive molecules. The dimethylamine group improves solubility and bioavailability compared to bulkier substituents .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18(2)15-14(17-13(21-15)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVILATFDGDIPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the thiophene and chlorobenzenesulfonyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Structural Differences : Replaces the thiophen-2-yl group with a furan-2-yl moiety and substitutes dimethylamine with a benzyl group.
- Functional Implications :
- Synthetic Routes : Both compounds likely utilize cyclization and electrophilic substitution, but the benzyl derivative requires additional steps for N-alkylation .
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26)
- Structural Differences: Replaces the oxazole core with a thiazole ring and introduces a propenylamino linker.
- Functional Implications :
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
- Structural Differences : Features a thiazole core instead of oxazole and lacks the sulfonamide group.
- Functional Implications: The thiazole ring’s electron-deficient nature may alter binding to targets like kinase enzymes.
Key Structural and Functional Takeaways
- Oxazole vs. Thiadiazoles exhibit higher metabolic stability but require more complex synthesis .
- Role of Sulfonamide Group : Enhances binding to enzymes (e.g., carbonic anhydrase) and receptors through hydrogen bonding .
- Thiophene vs. Furan : Thiophene’s sulfur atom improves electronic interactions in hydrophobic binding pockets .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic molecule characterized by the presence of sulfur, nitrogen, and oxygen in its structure. Its unique composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound is defined by the following components:
- Chlorobenzenesulfonyl Group : This moiety may enhance the compound's reactivity and biological interactions.
- Dimethylamino Group : This feature can influence solubility and bioavailability.
- Thiophene Ring : Known for its biological activities, the thiophene component may contribute to the overall pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant anticancer properties. For instance, a study identified a sulfonamide derivative that inhibited β-catenin, a key player in Wnt signaling pathways associated with colorectal cancer. The derivative showed IC50 values of 2 μM against SW480 cells and 0.12 μM against HCT116 cells, indicating potent growth inhibition .
Allosteric Modulation
Compounds featuring thiophene and sulfonyl groups have been explored as allosteric enhancers for G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor. These studies suggest that modifications at specific positions can enhance binding affinity and functional activity, which may be relevant for the oxazolamine compound under consideration .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on similar compounds reveal that modifications to the thiophene ring or sulfonamide group can significantly alter biological activity. For example, variations in substituents at the 4-position of thiophene derivatives have been shown to affect their potency as allosteric enhancers .
Case Studies
Several case studies highlight the biological implications of related compounds:
- Inhibition of Wnt Signaling : A sulfonamide derivative demonstrated significant inhibition of Wnt-dependent transcription in colorectal cancer models, suggesting that structural features similar to those in our compound may confer similar activities .
- Adenosine Receptor Modulation : Research on thiophene-containing compounds has shown their potential as allosteric modulators for adenosine receptors, enhancing receptor response without direct agonism .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
